molecular formula C9H6ClNTe B14311423 4-(4-Chlorophenyl)-1,3-tellurazole CAS No. 114750-17-3

4-(4-Chlorophenyl)-1,3-tellurazole

Cat. No.: B14311423
CAS No.: 114750-17-3
M. Wt: 291.2 g/mol
InChI Key: NTCLGLWGLDKLKK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,3-tellurazole is an organotellurium compound characterized by the presence of a tellurium atom within a heterocyclic ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,3-tellurazole typically involves the reaction of 4-chlorophenylhydrazine with tellurium tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as ethanol or acetonitrile. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,3-tellurazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include tellurium dioxide derivatives, reduced tellurium compounds, and substituted chlorophenyl derivatives .

Scientific Research Applications

4-(4-Chlorophenyl)-1,3-tellurazole has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activity is being explored, particularly its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of advanced materials, including semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,3-tellurazole involves its interaction with cellular components at the molecular level. The compound can interact with proteins and enzymes, potentially inhibiting their activity. It may also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of tellurium, which imparts distinct chemical and physical properties.

Properties

CAS No.

114750-17-3

Molecular Formula

C9H6ClNTe

Molecular Weight

291.2 g/mol

IUPAC Name

4-(4-chlorophenyl)-1,3-tellurazole

InChI

InChI=1S/C9H6ClNTe/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H

InChI Key

NTCLGLWGLDKLKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C[Te]C=N2)Cl

Origin of Product

United States

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